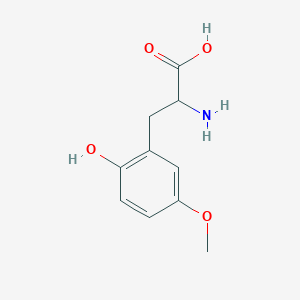

2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid

Beschreibung

2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by a phenyl ring substituted with hydroxyl and methoxy groups at positions 2 and 5, respectively. Its structural uniqueness arises from the combination of aromatic substitution patterns and the presence of both polar (-OH) and lipophilic (-OCH₃) functional groups.

Eigenschaften

Molekularformel |

C10H13NO4 |

|---|---|

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-15-7-2-3-9(12)6(4-7)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |

InChI-Schlüssel |

OBNJNMSIAMKZPU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)O)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as phenol derivatives and amino acids. The reaction typically involves the protection of functional groups, followed by coupling reactions and deprotection steps. For example, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the phenyl ring and the amino acid backbone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on charcoal, and controlled reaction environments are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. These interactions can influence cellular processes and physiological functions .

Vergleich Mit ähnlichen Verbindungen

3-(2-Methoxyphenyl)propanoic Acid

2-Amino-3-(1H-indol-3-yl)propanoic Acid

2-Amino-3-(thiophen-2-yl)propanoic Acid

- Structure : Substitutes phenyl with a thiophene ring.

- Reactivity : Exhibits distinct electronic properties due to sulfur’s electronegativity, influencing biocatalytic transformations (e.g., ammonia elimination/additions) .

Heterocyclic Derivatives

(S)-2-Amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid (5c)

3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic Acid

- Structure : Features a pyrimidine ring linked to a methylphenyl group.

- Applications : Serves as a building block in drug discovery, particularly for kinase inhibitors .

Pharmacokinetic and Toxicity Profiles

2-Amino-3-(methylamino)-propanoic Acid (BMAA)

- Neurotoxicity : Linked to motor neuron degeneration via excitotoxic mechanisms.

- Blood-Brain Barrier (BBB) Permeability : Low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) to achieve toxic brain concentrations .

- Contrast with Target Compound: The absence of methylamino and hydroxyl groups in BMAA highlights the critical role of substituents in neurotoxicity and BBB penetration .

Thiazole-Containing Amino Acids (5a-e, 9a-d)

- Safety Profile: Non-toxic to normal cells (HUVECs) and cancer lines (HeLa, HCT 116) at therapeutic concentrations, suggesting favorable safety for antimicrobial applications .

Data Tables

Table 1. Structural and Bioactivity Comparison

Table 2. Physical Properties

| Compound Name | Melting Point (°C) | Solubility Trends | |

|---|---|---|---|

| 3-(2-Methoxyphenyl)propanoic acid | 85–89 | Low polarity | |

| BMAA | Not reported | High aqueous solubility |

Biologische Aktivität

2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, also referred to as a derivative of phenylalanine, is an amino acid compound notable for its unique structural features, including an amino group, a hydroxy group, and a methoxy-substituted phenyl moiety. This compound has garnered attention for its potential therapeutic applications due to its influence on various biochemical processes.

Structural Characteristics

The molecular formula of 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is , with a molar mass of approximately 195.22 g/mol. Its structure includes a chiral center, which may significantly affect its biological activity and interactions with other molecules.

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to other amino acids involved in neurotransmission suggests it could influence mood and cognitive functions, making it a candidate for further exploration in treating neurological disorders.

Antioxidant Properties

The presence of the hydroxy group in the compound's structure implies potential antioxidant activity. This property can help mitigate oxidative stress within biological systems, which is crucial for maintaining cellular health and preventing various diseases.

Anti-inflammatory and Analgesic Effects

Preliminary studies have suggested that 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid exhibits anti-inflammatory and analgesic properties. These effects could position the compound as a candidate for developing new anti-inflammatory medications.

Case Studies

Several studies have been conducted to evaluate the biological activity of 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid:

Data Tables

| Biological Activity | Mechanism/Effect | References |

|---|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine levels | |

| Antioxidant Properties | Reduces oxidative stress | |

| Anti-inflammatory Effects | Potential analgesic properties | |

| Neuroprotective Effects | Protects neuronal cells from oxidative damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.